(r)-(-)-2-Phenylbutyryl chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

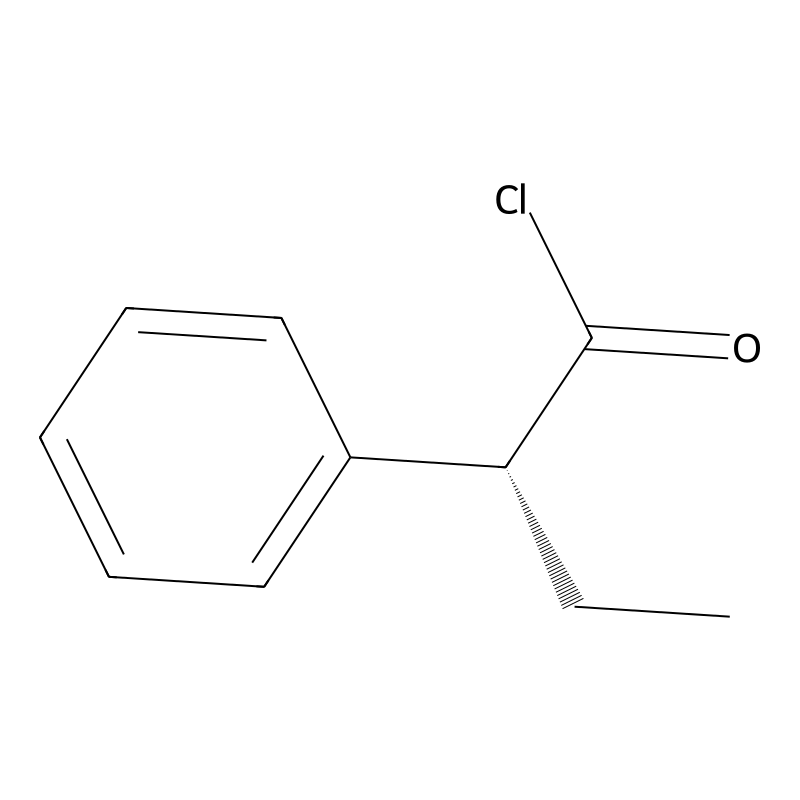

(R)-(-)-2-Phenylbutyryl chloride is an organic compound with the molecular formula and a molecular weight of approximately 182.65 g/mol. It is classified as an acyl chloride, specifically a derivative of phenylbutyric acid. The compound features a phenyl group attached to a butyryl chloride moiety, making it significant in various chemical synthesis processes. The compound is also known by several synonyms, including α-Phenylbutyryl chloride and 2-Phenylbutanoyl chloride .

- Acylation Reactions: It can act as an acylating agent, reacting with alcohols and amines to form esters and amides, respectively.

- Nucleophilic Substitution: The chlorine atom in the acyl chloride can be substituted by nucleophiles, allowing for the formation of various derivatives.

- Hydrolysis: In the presence of water or aqueous solutions, (R)-(-)-2-Phenylbutyryl chloride can hydrolyze to yield 2-phenylbutanoic acid and hydrochloric acid .

Research indicates that (R)-(-)-2-Phenylbutyryl chloride has biological relevance, particularly in the study of neurotransmitters. It has been utilized in analytical chemistry to separate and quantify enantiomers of salsolinol in human brain samples using gas chromatography-mass spectrometry techniques . This suggests potential applications in neuropharmacology and the study of conditions such as alcoholism and Parkinson's disease.

Several synthesis methods for (R)-(-)-2-Phenylbutyryl chloride have been documented:

- From Phenylbutyric Acid: The compound can be synthesized by reacting phenylbutyric acid with thionyl chloride or oxalyl chloride, leading to the formation of the corresponding acyl chloride.

- Chiral Resolution: Enantiomeric purity can be achieved through chiral separation techniques involving chiral derivatizing agents like (R)-(-)-2-phenylbutyryl chloride itself .

(R)-(-)-2-Phenylbutyryl chloride finds applications in various fields:

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

- Analytical Chemistry: The compound is used as a derivatizing agent in gas chromatography for the analysis of amines and amino acids.

- Organic Synthesis: It is employed in the synthesis of complex organic molecules, including natural products and fine chemicals .

Studies have shown that (R)-(-)-2-Phenylbutyryl chloride interacts with various biological systems, particularly in the context of neurotransmitter analysis. Its ability to facilitate the separation of enantiomers suggests that it may play a role in understanding metabolic pathways related to dopamine-derived compounds such as salsolinol and norsalsolinol . These interactions may provide insights into enzymatic processes involved in neurotransmitter biosynthesis.

Several compounds share structural similarities with (R)-(-)-2-Phenylbutyryl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Phenylbutanoyl chloride | Acyl chloride with potential use in pharmaceuticals | |

| Hydrocinnamoyl chloride | Shorter carbon chain; used similarly in synthesis | |

| 1-(2-Chloroethyl)-3-methylbenzene | Different functional group; primarily used in organic synthesis | |

| 1-(2-Chlorophenyl)propan-2-one | Contains a ketone group; used in medicinal chemistry | |

| (R)-2-Amino-2-phenylacetyl chloride | Amino acid derivative; relevant for peptide synthesis |

(R)-(-)-2-Phenylbutyryl chloride is unique due to its specific stereochemistry and its role as a chiral derivatizing agent, which distinguishes it from other acyl chlorides that lack this functionality.